

Differential Inhibition of Chitin Synthase Isozymes by Polyoxin D: A Comparative Guide

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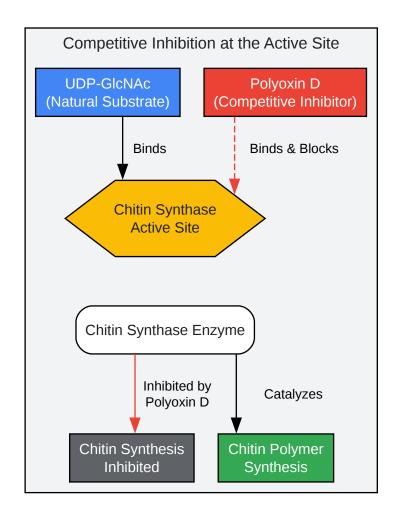
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of **Polyoxin D** on various chitin synthase (CHS) isozymes. Chitin, an essential polysaccharide absent in mammals and plants, is a critical component of the fungal cell wall, making its synthesis an attractive target for antifungal agents.[1] **Polyoxin D**, a peptidyl nucleoside antibiotic, is a well-established inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin.[1][2] Understanding its differential activity against various CHS isozymes is crucial for developing targeted and effective antifungal therapies.

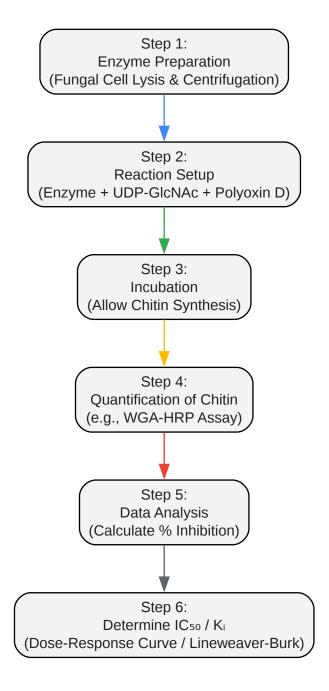
Mechanism of Action

Polyoxin D functions as a potent competitive inhibitor of chitin synthase.[3] Its molecular structure closely mimics that of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][4] This structural similarity allows **Polyoxin D** to bind to the active site of the chitin synthase enzyme, effectively blocking the entry of the actual substrate. This competitive inhibition halts the synthesis of the growing chitin chain, leading to the accumulation of UDP-GlcNAc within the cell.[5][6][7] The resulting disruption of cell wall formation compromises the structural integrity of the fungus, causing morphological abnormalities such as swelling and ultimately leading to cell lysis under osmotic stress.[3][5][7]









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